N-(1-methylbenzotriazol-5-yl)acetamide
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Overview
Description
N-(1-methylbenzotriazol-5-yl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their versatility and stability, making them valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylbenzotriazol-5-yl)acetamide typically involves the reaction of 1-methylbenzotriazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylbenzotriazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(1-methylbenzotriazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-methylbenzotriazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)acetamide: Similar in structure but contains a benzothiazole ring instead of a benzotriazole ring.
N-(1,3-benzodioxol-5-ylmethyl)acetamide: Contains a benzodioxole ring, offering different reactivity and applications
Uniqueness
N-(1-methylbenzotriazol-5-yl)acetamide is unique due to its benzotriazole ring, which provides stability and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(1-methylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)10-7-3-4-9-8(5-7)11-12-13(9)2/h3-5H,1-2H3,(H,10,14) |
InChI Key |
QVTMWATUUCLAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(N=N2)C |
Origin of Product |
United States |
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